Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1256359-29-1
VCID: VC0090246
InChI: InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC
Molecular Formula: C16H20BFO6
Molecular Weight: 338.138

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

CAS No.: 1256359-29-1

Cat. No.: VC0090246

Molecular Formula: C16H20BFO6

Molecular Weight: 338.138

* For research use only. Not for human or veterinary use.

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate - 1256359-29-1

Specification

CAS No. 1256359-29-1
Molecular Formula C16H20BFO6
Molecular Weight 338.138
IUPAC Name dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3
Standard InChI Key DWLIROXWJZVXBN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Properties and Identification

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate (CAS No. 1256359-29-1) is a complex organic compound with multiple functional groups strategically positioned on a benzene core. This compound has a molecular formula of C16H20BFO6 and a molecular weight of 338.138 g/mol. The systematic arrangement of its functional groups creates a unique chemical entity with considerable synthetic utility.

The structural identity of this compound is characterized by the following key components:

  • A benzene ring serving as the core structure

  • A fluorine atom at the 4-position

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position

  • Two methyl ester groups (dicarboxylate) at positions 1 and 2

Table 1: Key Identification Parameters

ParameterValue
CAS Number1256359-29-1
Molecular FormulaC16H20BFO6
Molecular Weight338.138 g/mol
IUPAC NameDimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Alternative Name4,5-(Dimethoxycarbonyl)-2-fluorophenylboronic acid, pinacol ester

Structural Significance

The compound's structure incorporates multiple functional groups that contribute to its chemical behavior and synthetic utility . The fluorine atom at the 4-position influences the electronic properties of the benzene ring, potentially affecting reactivity patterns in various transformations. The strategic positioning of this fluorine substituent can enhance metabolic stability in pharmaceutical applications and provide unique electronic characteristics for materials science applications.

The pinacol boronic ester group represents a protected form of a boronic acid, which is crucial for maintaining stability while preserving reactivity under specific conditions. This functional group is particularly valuable in cross-coupling reactions, serving as a reactive partner in carbon-carbon bond formation processes.

The 1,2-dicarboxylate groups provide additional synthetic handles, enabling further functionalization through various transformations including hydrolysis, transesterification, and reduction. These ester groups can serve as protecting groups or as sites for additional chemical modifications in complex synthetic sequences.

Synthesis Methodologies

General Synthetic Approaches

Reaction StepConditionsPotential CatalystsSolvents
Borylation80-100°C, 4-12h[Ir(COD)OMe]2/dtbpy, Pd(dppf)Cl22-Me-THF, CPME, THF
Esterification50-80°C, 2-6hH2SO4, TsOHMethanol, DMF
C-H Activation80-120°C, 12-24h[Ir(COD)OMe]2, Pd(OAc)2THF, Dioxane

Synthetic Challenges and Considerations

The synthesis of Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate presents several challenges that require careful optimization:

  • Regioselectivity: Ensuring that borylation occurs specifically at the desired 5-position rather than at other positions on the benzene ring

  • Functional group compatibility: Managing the potential reactivity of the fluorine and ester groups during various synthetic steps

  • Purification considerations: Developing effective methods for isolating the pure compound from reaction mixtures

Certain reaction conditions have proven effective for similar transformations, such as the use of cyclopentyl methyl ether (CPME) as a solvent, which has demonstrated good results in reactions involving boronic esters while maintaining high yields and minimizing byproduct formation .

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is particularly valuable in cross-coupling reactions, especially in Suzuki-Miyaura couplings. The boronic ester functional group serves as a reactive partner that undergoes transmetalation with palladium catalysts, enabling carbon-carbon bond formation with various aryl, vinyl, or alkyl halides.

The specific electronic environment created by the fluorine atom and dicarboxylate groups in relation to the boronic ester influences the reactivity and selectivity of these coupling reactions. This combination of functional groups allows for the incorporation of a highly functionalized aromatic unit into larger molecular structures, making it valuable for constructing complex molecules.

Table 3: Potential Cross-Coupling Applications

Reaction TypeCoupling PartnersPotential ProductsApplications
Suzuki-MiyauraAryl halidesBiaryl compoundsPharmaceutical intermediates, ligands
Suzuki-MiyauraVinyl halidesStyrene derivativesMaterials science, electronic materials
Suzuki-MiyauraAlkyl halidesAlkylated aromaticsNatural product synthesis

Materials Science Applications

The unique combination of functional groups in Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate makes it potentially valuable in materials science applications. The compound could serve as a precursor for:

  • Synthesizing conjugated polymers with specific electronic properties

  • Developing liquid crystalline materials with unique optical characteristics

  • Creating functional organic materials for electronic applications

The dicarboxylate groups provide opportunities for polymerization or crosslinking, while the fluorine substituent can impart properties such as enhanced thermal stability or altered electronic characteristics.

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate are documented in chemical databases and research literature. These analogues provide insight into the broader family of functionalized boronic esters and their applications.

Table 4: Structural Analogues and Their Distinctive Features

CompoundCAS NumberStructural DifferencesReference
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate944392-68-1Lacks fluorine, different carboxylate positions
Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate1218790-17-0Single carboxylate group, additional methyl group
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1363192-17-9Pyridine core instead of benzene ring
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acidNot specifiedFree acid form instead of methyl esters
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate2231129-85-2Different positioning of functional groups

Functional Comparison

The strategic positioning of functional groups in these related compounds results in different chemical and physical properties that influence their applications:

  • The position of the fluorine atom affects the electronic distribution in the aromatic ring, potentially influencing reactivity patterns in cross-coupling reactions.

  • The number and position of carboxylate groups impact solubility, crystallinity, and potential for further functionalization .

  • The nature of the aromatic core (benzene versus pyridine) significantly alters the electronic properties and introduces additional possibilities for coordination chemistry in the case of pyridine derivatives .

These structural variations allow chemists to select the most appropriate building block for specific synthetic applications, tailoring the reactivity profile to meet the requirements of particular transformations.

Research Applications and Future Directions

Current Research Applications

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate and related compounds find applications in various research contexts:

  • As key intermediates in the development of pharmaceuticals, particularly those requiring the strategic introduction of fluorine substituents.

  • In the synthesis of complex organic molecules where selective cross-coupling reactions are essential for building molecular frameworks.

  • As building blocks for creating functionalized materials with specific electronic, optical, or physical properties.

Recent research has emphasized the development of more sustainable synthetic approaches for similar compounds, including:

  • Use of eco-compatible catalysts and reaction conditions

  • Implementation of greener solvents like 2-methyl-THF and cyclopentyl methyl ether

  • Application of energy-efficient technologies such as microwave-assisted synthesis

Future Research Directions

Based on the properties and applications of Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate, several promising research directions emerge:

  • Development of more efficient and selective cross-coupling methodologies utilizing this compound as a key building block.

  • Exploration of its potential in the synthesis of fluorinated pharmaceutical compounds with enhanced metabolic stability and bioavailability.

  • Investigation of new applications in materials science, particularly in the development of functional materials for electronic or optical applications.

  • Design of novel synthetic routes with improved efficiency, sustainability, and scalability.

Ongoing research in boronic ester chemistry continues to expand the synthetic utility of compounds like Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate, promising new advances in both methodology and applications.

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